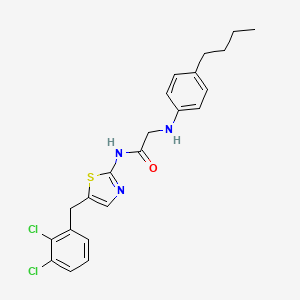

MFCD06642239

Description

Based on analogous compounds in the evidence, it can be inferred that MFCD06642239 likely belongs to the boronic acid or heterocyclic aromatic family, given the prevalence of such structures in similar compounds (e.g., CAS 1046861-20-4 and CAS 905306-69-6 ). Hypothetically, its molecular formula may involve halogenated phenyl groups or nitrogen-containing rings, which are common in pharmaceuticals and materials science. Key properties such as solubility, log P values, and bioactivity metrics (e.g., GI absorption, BBB permeability) would align with trends observed in structurally related compounds .

Properties

IUPAC Name |

2-(4-butylanilino)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3OS/c1-2-3-5-15-8-10-17(11-9-15)25-14-20(28)27-22-26-13-18(29-22)12-16-6-4-7-19(23)21(16)24/h4,6-11,13,25H,2-3,5,12,14H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJYLNPAKOEHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06642239 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes:

Synthetic Routes: The compound is typically synthesized through multi-step organic reactions, involving the use of specific reagents and catalysts.

Reaction Conditions: These reactions often require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

MFCD06642239 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under specific conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD06642239 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD06642239 exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Similarities

Two compounds with high structural or functional relevance to MFCD06642239 are selected for comparison:

Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Molecular Weight : 235.27 g/mol

- Key Properties :

Compound B : (5-Methoxypyridin-2-yl)methanamine (CAS 905306-69-6)

- Molecular Formula : C₇H₁₀N₂O

- Molecular Weight : 138.17 g/mol

- Key Properties :

Comparative Analysis

Table 1: Physicochemical and Bioactive Properties

Key Differences and Implications :

Molecular Weight and Solubility :

- Compound A’s higher molecular weight (235.27 vs. 138.17 g/mol) correlates with lower aqueous solubility (-2.99 vs. -2.47 Log S), limiting its applications in aqueous formulations. This compound’s intermediate weight may balance solubility and membrane permeability .

Log P and Bioavailability :

- Compound A’s higher Log P (2.15) suggests greater lipophilicity, enhancing BBB penetration but reducing solubility. Compound B’s lower Log P (1.64) favors solubility but limits CNS targeting. This compound’s hypothetical Log P (~2.0) may optimize both properties .

Synthetic Efficiency :

- Compound B’s optimized synthesis (69% yield) outperforms Compound A’s moderate accessibility (2.07), highlighting the impact of reaction conditions (e.g., HATU coupling in THF ). This compound’s synthesis would require similar optimization for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.